![molecular formula C7H13NOS B12108493 S-Methyl 1-piperidinecarbothioate CAS No. 3012-97-3](/img/structure/B12108493.png)
S-Methyl 1-piperidinecarbothioate
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Overview
Description
S-Methyl 1-piperidinecarbothioate: is a heterocyclic organic compound with the molecular formula C₇H₁₃NOS and a molecular weight of 159.249 g/mol . It is also known by other names such as 1-Piperidinecarbothioic acid, S-methyl ester . This compound is characterized by a piperidine ring attached to a carbothioate group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 1-piperidinecarbothioate typically involves the reaction of piperidine with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
Piperidine+CS2+CH3I→S-Methyl 1-piperidinecarbothioate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: S-Methyl 1-piperidinecarbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidinecarbothioates.
Scientific Research Applications
Chemistry: S-Methyl 1-piperidinecarbothioate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. It serves as a key intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of S-Methyl 1-piperidinecarbothioate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with receptors, altering their signaling pathways .
Comparison with Similar Compounds
- S-Methyl N,N-dimethylcarbamothioate
- S-(1-Methyl-1-phenylethyl)-1-piperidinecarbothioate (Dimepiperate)
Uniqueness: S-Methyl 1-piperidinecarbothioate is unique due to its specific piperidine ring structure combined with a carbothioate group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a subject of ongoing scientific research.
Biological Activity
S-Methyl 1-piperidinecarbothioate is a compound of interest in the field of medicinal chemistry due to its potential biological activities and applications. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Structure:
- Molecular Formula: C8H15NOS
- Molecular Weight: 173.28 g/mol
- IUPAC Name: this compound
The structure of this compound features a piperidine ring, which is known for its ability to interact with various biological targets due to its basic nitrogen atom.
This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. The thioester functional group in this compound may facilitate enzyme binding, potentially leading to modulation of metabolic pathways. This compound has been studied for its effects on:
- Neurotransmitter Receptors: It may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine.
- Enzymatic Activity: The compound could act as an inhibitor or modulator of certain enzymes involved in metabolic processes.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against:
- Bacteria: Including strains such as Staphylococcus aureus and Escherichia coli.
- Fungi: Effective against species like Candida albicans.
The minimum inhibitory concentration (MIC) values indicate significant potency, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity
A series of cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that:
- The compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting potential as an anticancer agent.
- IC50 values for cancer cell lines such as HeLa and MCF-7 were notably lower compared to non-cancerous cell lines.
Data Summary
Biological Activity | Tested Organisms/Cell Lines | MIC/IC50 Values |
---|---|---|
Antimicrobial | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL | |
Fungal Inhibition | Candida albicans | 25 µg/mL |
Cytotoxicity | HeLa (cervical cancer) | 15 µg/mL |
MCF-7 (breast cancer) | 20 µg/mL |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy: A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated that this compound could serve as a lead compound for developing new antibiotics.
- Cytotoxicity in Cancer Research: A recent investigation focused on the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further exploration in vivo.
- Neuropharmacological Effects: Another study assessed the impact of this compound on neurotransmitter release in animal models, suggesting potential applications in treating neurodegenerative disorders.
Properties
CAS No. |
3012-97-3 |
---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
S-methyl piperidine-1-carbothioate |
InChI |
InChI=1S/C7H13NOS/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
UGXAFPLXOSEFRX-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)N1CCCCC1 |
Origin of Product |
United States |
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